Tripelennamine Hydrochloride

Catalog No.
S545930
CAS No.
154-69-8
M.F
C16H21N3.ClH
C16H22ClN3
M. Wt
291.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripelennamine Hydrochloride

CAS Number

154-69-8

Product Name

Tripelennamine Hydrochloride

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21N3.ClH
C16H22ClN3

Molecular Weight

291.82 g/mol

InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

FSSICIQKZGUEAE-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Azaron, Histantin, Pyribenzamine, Tripelennamine, Tripelennamine Citrate, Tripelennamine Citrate (1:1), Tripelennamine Hydrochloride, Tripelennamine Maleate, Tripelennamine Maleate (1:1), Tripelennamine Monohydrochloride, Vetibenzamin

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

The exact mass of the compound Tripelennamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tripelennamine Hydrochloride is the salt form of Tripelennamine, a first-generation ethylenediamine H1 antihistamine. As a class, these agents are characterized by their competitive antagonism of histamine H1 receptors, their ability to cross the blood-brain barrier leading to sedative effects, and a broader pharmacological profile that may include anticholinergic or other receptor interactions. The hydrochloride salt form is a stable, white crystalline powder that is readily soluble in water, a critical attribute for preparing stock solutions in research and for formulating injectable products. This profile makes it a continued choice for applications where its specific properties are required, such as in veterinary medicine and specialized neuropharmacology research.

Substituting Tripelennamine Hydrochloride with its free base, or with other first-generation antihistamines like diphenhydramine, can lead to significant experimental or process failures. The hydrochloride salt offers substantially higher aqueous solubility compared to the oily, water-insoluble free base, making it the only practical choice for creating reliable aqueous stock solutions for in-vitro assays or injectable formulations. Furthermore, while other first-generation antihistamines also block H1 receptors, they possess distinct secondary pharmacological profiles. For example, Tripelennamine exhibits high selectivity for H1 over muscarinic receptors and also affects dopamine and serotonin turnover, a profile different from agents like diphenhydramine. This makes it a specific tool for studies where off-target cholinergic effects must be minimized or where monoamine system interactions are being investigated. Therefore, assuming interchangeability based on the primary 'antihistamine' label introduces critical, un-controlled variables into research and formulation processes.

Superior Aqueous Solubility for Reliable Stock Preparation and Formulation

Tripelennamine Hydrochloride demonstrates excellent solubility in water, reported as 1g in 0.77 mL, and is readily soluble for creating high-concentration aqueous solutions. Datasheets from suppliers confirm high solubility, listing values up to 100 mg/mL in H2O and 58 mg/mL. In contrast, the free base form of Tripelennamine is described as an oil, indicating poor aqueous solubility. This makes the hydrochloride salt the mandatory choice for preparing aqueous buffers, cell culture media, or injectable formulations where precise dosing and bioavailability are critical.

Evidence DimensionAqueous Solubility
Target Compound DataReadily soluble; 1g/0.77mL; up to 100 mg/mL
Comparator Or BaselineTripelennamine (Free Base): Described as an oil, implying poor water solubility.
Quantified DifferenceQualitatively massive; the difference between a highly soluble solid and an insoluble oil.
ConditionsStandard laboratory conditions for solution preparation.

For any research or industrial application requiring an aqueous solution, the hydrochloride form is essential for handling, dosing accuracy, and process reproducibility.

High Selectivity for Histamine H1 Receptor vs. Muscarinic Receptors

Tripelennamine demonstrates a strong binding affinity for the histamine H1 receptor with a Ki of 7.4 nM. Crucially, its affinity for muscarinic acetylcholine receptors (mAChRs) is significantly lower, with a reported Ki of 1,300 nM. This represents a 175-fold selectivity for the H1 receptor over mAChRs. This selectivity is substantially higher than that of other first-generation antihistamines like diphenhydramine, which has only a 20-fold selectivity. This makes Tripelennamine Hydrochloride a more precise tool for isolating H1 receptor-mediated effects in systems where concurrent muscarinic receptor blockade would be a confounding factor.

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataH1 Ki = 7.4 nM; mAChR Ki = 1,300 nM
Comparator Or BaselineDiphenhydramine: ~20-fold selectivity for H1 over mAChR.
Quantified DifferenceTripelennamine shows ~175-fold selectivity, an 8.75-fold higher degree of selectivity compared to diphenhydramine.
ConditionsIn vitro radioligand receptor binding assays.

Researchers can reduce experimental noise from off-target anticholinergic effects, leading to cleaner, more interpretable data in H1 receptor studies.

Demonstrated Local Anesthetic Activity via Sodium Channel Blockade

Beyond its antihistaminergic properties, Tripelennamine is one of several first-generation antihistamines recognized for therapeutically useful local anesthetic activity. This effect is attributed to the blockade of voltage-gated sodium channels. While direct quantitative comparisons of IC50 values for sodium channel blockade are sparse in recent literature, historical and comparative studies have established its efficacy as a local anesthetic, alongside compounds like diphenhydramine and promethazine. This dual-action profile distinguishes it from antihistamines lacking significant local anesthetic effects and provides a rationale for its selection in studies of pruritus or pain where both histamine-mediated pathways and neuronal conduction are targets.

Evidence DimensionLocal Anesthetic Activity
Target Compound DataDemonstrates clinically and experimentally recognized local anesthetic effects.
Comparator Or BaselineAntihistamines without significant sodium channel blocking activity.
Quantified DifferenceQualitative difference in mechanism of action (presence vs. absence of significant Na+ channel blockade).
ConditionsIn vivo and in vitro models of local anesthesia.

This compound is suitable for research into complex conditions like itch and localized pain, where both anti-inflammatory and neural-blocking actions are desirable from a single agent.

In Vitro Pharmacology: High-Throughput Screening and H1 Receptor Assays

The high aqueous solubility of Tripelennamine Hydrochloride makes it ideal for preparing concentrated, stable stock solutions required for automated liquid handling systems and high-throughput screening (HTS) campaigns. Its high selectivity for the H1 receptor over muscarinic receptors ensures that screening hits are less likely to be confounded by off-target anticholinergic activity, providing more reliable primary data.

Neuroscience Research: Probing Histaminergic Systems with Minimized Cholinergic Interference

For researchers investigating the role of central H1 receptors in processes like sedation, cognition, or appetite, Tripelennamine Hydrochloride serves as a more selective tool than less selective first-generation agents. Its 175-fold selectivity for H1 over muscarinic receptors allows for a clearer delineation of histamine-mediated effects, which is critical in complex neurological systems where cholinergic pathways are also active.

Veterinary Formulation Development and Research

Tripelennamine Hydrochloride is an FDA-approved active pharmaceutical ingredient (API) for veterinary use, particularly in cattle and horses, for treating allergic reactions and conditions with a histamine component. Its use in injectable formulations is directly enabled by its water solubility. Researchers developing new veterinary medicines or studying allergic mechanisms in large animals can use this specific compound with the confidence of established use and a well-documented safety and efficacy profile in these species.

Physical Description

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.1502254 Da

Monoisotopic Mass

291.1502254 Da

Heavy Atom Count

20

Melting Point

378.5 to 380.3 °F (NTP, 1992)

UNII

FWV8GJ56ZN

Related CAS

22306-05-4
91-81-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (22.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (22.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (22.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Antihistamines

Pharmacology

Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

154-69-8
22306-05-4

Wikipedia

Tripelennamine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?): INACTIVE

Dates

Last modified: 09-13-2023

Antihistamine salts of penicillin. II. Preparation and properties of the penicillin G salt of N,N-dimethyl-N'-benzyl-N'-(alpha-pyridyl) ethylenediamine

A P GRANATEK, W F MINOR, W J GOTTSTEIN
PMID: 24543275   DOI:

Abstract




[A tribute to Carl Djerassi]

Arturo Zárate, Renata Saucedo
PMID: 25984627   DOI:

Abstract

On January 15, 2015, Carl Djerassi, an extraordinary personality, died at the age of 91 years. He was born in Vienna, Austria, on October 29, 1923. His parents were physicians and probably he wanted to be also a physician, but sooner than later he chose to be a chemist. In 1939 he arrived to live to New York with his mother. In 1945 he became American citizen. Part of his work is the first commercial antihistamine, pyribenzamine, and the first successful combined oral contraceptive pill. With this editorial we make a tribute to this steroid pioneer.


The effect of pyribenzamine on the metabolism of Blastomyces dermatitidis

G R GALE
PMID: 24542872   DOI:

Abstract




Treatment of Henoch's purpura with pyribenzamine: case report

W S KEENAN
PMID: 24538961   DOI:

Abstract




HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment

Marena Podolska, Anna Kulik, Wanda Białecka, Barbara Kwiatkowska-Puchniarz, Aleksander Mazurek
PMID: 25362799   DOI:

Abstract

The study was aimed at developing a HPLC method to identify and quantify domiphen bromide, tripelennamine hydrochloride and clioquinol in Viosept ointment. The tested substances were successfully separated using Inertsil ODS-3 (250 x 4.6 mm, 5 μm) as a stationary phase and a gradient elution. Detection at 310 nm wavelength was applied for tripelennamine hydrochloride and clioquinol, and at 215 nm wavelength for domiphen bromide. Methods of extraction of the tested substances were developed: domiphen bromide and clioquinol were extracted with acetone from heated solutions, and tripelennamine hydrochloride was extracted in a hexane-water system. Validation procedure confirmed the method to be sufficiently selective, precise and accurate. Correlation coefficients of calibration curves pointed out that they were linear within the examined concentration range.


Evidence of a synergism between pyribenzamine HCl and sympathetico-mimetic drugs in humans

G F KOEPF, C E ARBESMAN, A LENZNER
PMID: 21066315   DOI:

Abstract




Adrenergic potentiation by pyribenzamine HCl (N-pyridyl N-benzyl-N-dimethylethylenediamine HCl)

F F YONKMAN, D CHESS
PMID: 21064524   DOI:

Abstract




pH-dependent complexation of histamine H1 receptor antagonists and human serum albumin studied by UV resonance Raman spectroscopy

Silvia Tardioli, Joost Buijs, Cees Gooijer, Gert van der Zwan
PMID: 22372713   DOI: 10.1021/jp206409d

Abstract

UV resonance Raman spectroscopy was used to characterize the binding of three first-generation histamine H(1) receptor antagonists-tripelennamine (TRP), mepyramine (MEP), and brompheniramine (BPA)-to human serum albumin (HSA) at pH 7.2 and pH 9.0. Binding constants differ at these pH values, which can be ascribed to the different extent of protonation of the ethylamino side chain of the ligands. We have recently shown [Tardioli et al. J. Raman Spectrosc. 2011, 42, 1016-1024] that for the solution conformation of TRP and MEP the side chain plays an important role by allowing an internal hydrogen bond with the aminopyridine nitrogen in TRP and MEP. Results presented in this paper suggest that the existence of such molecular structures has serious biological significance on the binding affinity of those ligands to HSA. At pH 7.2, only the stretched conformers of protonated TRP and MEP bind in HSA binding site I. Using UV absorption data, we derived binding constants for the neutral and protonated forms of TRP to HSA. The neutral species seems to be conjugated to a positive group of the protein, affecting both the tryptophan W214 and some of the tyrosine (Y) vibrations. BPA, for which the structure with an intramolecular hydrogen bonded side chain is not possible, is H bound to the indole ring nitrogen of W214, of which the side chain rotates over a certain angle to accommodate the drug in site I. We propose that the protonated BPA is also bound in site I, where the Y150 residue stabilizes the presence of this compound in the binding pocket. No spectroscopic evidence was found for conformational changes of the protein affecting the spectroscopic properties of W and Y in this pH range.


The effects of the antihistamine compound pyribenzamine on colonic activity in unanesthetized dogs

J HOEKSTRA, F R STEGGERDA
PMID: 21066034   DOI:

Abstract




Cationic amphiphilic drugs are potent inhibitors of yeast sporulation

Ulrich Schlecht, Robert P St Onge, Thomas Walther, Jean-Marie François, Ronald W Davis
PMID: 22905177   DOI: 10.1371/journal.pone.0042853

Abstract

Meiosis is a highly regulated developmental process that occurs in all eukaryotes that engage in sexual reproduction. Previous epidemiological work shows that male and female infertility is rising and environmental factors, including pollutants such as organic solvents, are thought to play a role in this phenomenon. To better understand how organic compounds interfere with meiotic development, the model organism Saccharomyces cerevisiae was exposed to 446 bioactive molecules while undergoing meiotic development, and sporulation efficiency was quantified employing two different high-throughput assays. 12 chemicals were identified that strongly inhibited spore formation but did not interfere with vegetative growth. Many of these chemicals are known to bind to monoamine-receptors in higher eukaryotes and are cationic amphiphilic drugs. A detailed analysis of one of these drugs, tripelennamine, revealed that it induces sporulation-specific cytotoxicity and a strong inhibition of meiotic M phase. The drug, however, only mildly interfered with pre-meiotic DNA synthesis and the early meiotic transcriptional program. Chemical-genomic screening identified genes involved in autophagy as hypersensitive to tripelennamine. In addition, we found that growing and sporulating yeast cells heterozygous for the aminophospholipid translocase, NEO1, are haploinsufficient in the presence of the drug.


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